molecular formula C19H20Cl2N2O2S B2586996 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421500-37-9

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2586996
CAS No.: 1421500-37-9
M. Wt: 411.34
InChI Key: FYMQHCJYAOCYQN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dichlorophenoxy group, a pyridinylthio group, and a piperidinyl group, making it a molecule of significant structural diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.

    Thioether Formation: The next step involves the reaction of the dichlorophenoxy intermediate with a pyridine-2-thiol derivative in the presence of a suitable base to form the pyridinylthio intermediate.

    Piperidinylation: Finally, the pyridinylthio intermediate is reacted with a piperidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy and pyridinylthio moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A structurally similar compound with herbicidal properties.

    2-(2,4-Dichlorophenoxy)ethanol: Another related compound used in organic synthesis.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is unique due to its combination of dichlorophenoxy, pyridinylthio, and piperidinyl groups, which confer distinct chemical and biological properties. This structural diversity makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2S/c20-15-4-5-17(16(21)11-15)25-12-19(24)23-9-6-14(7-10-23)13-26-18-3-1-2-8-22-18/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMQHCJYAOCYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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